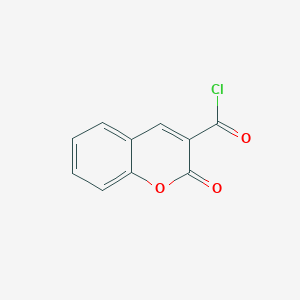

Coumarin-3-carboxylic acid chloride

Description

Coumarin-3-carboxylic acid chloride is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

2-oxochromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEOLEMGKYWBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468755 | |

| Record name | Coumarin-3-carboxylic acid chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3757-06-0 | |

| Record name | Coumarin-3-carboxylic acid chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin-3-carboxylic acid chloride typically involves the reaction of coumarin-3-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Substitution Reactions: Amide Formation

3-CCA-Cl readily reacts with nucleophiles like amines to form coumarin-3-carboxamides, a class of compounds with significant biological relevance.

Reaction Conditions and Examples

-

With aniline :

Reaction of 3-CCA-Cl with aniline in dry dichloromethane, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, yields N-phenyl coumarin-3-carboxamide. This reaction proceeds at room temperature for 18 hours but achieves a modest yield of 11% due to competing side reactions . -

With tryptamine :

In dry toluene with potassium carbonate, 3-CCA-Cl couples with tryptamine to form N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide. This method avoids coupling agents and relies on base-mediated nucleophilic substitution .

Hydrolysis: Conversion to Carboxylic Acid

Hydrolysis of 3-CCA-Cl in aqueous media regenerates coumarin-3-carboxylic acid (3-CCA). This reaction is typically performed under controlled pH conditions to avoid excessive acid generation. While specific yield data are not provided in available literature, the reversibility of this process is critical for applications requiring temporary activation of the carboxyl group .

Catalytic Coupling Reactions

3-CCA-Cl participates in photocatalytic reductive cross-couplings under visible light irradiation. For example, fac-Ir(ppy)₃-catalyzed reactions with (cyano)azaarenes in dimethyl sulfoxide (DMSO) yield substituted 4-(pyridin-4-yl)chroman-2-ones. These reactions involve decarboxylative azaarylation, leveraging the chloride’s electrophilicity to form C–N bonds .

Data Table: Representative Reactions of this compound

N/R : Not reported in cited sources.

Mechanistic Insights

-

Amidation : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Catalytic bases (e.g., K₂CO₃) or coupling agents (e.g., DCC) enhance reactivity by deprotonating the amine or activating the carbonyl, respectively .

-

Photocatalytic Coupling : Visible light excites the iridium catalyst, enabling single-electron transfer (SET) to reduce (cyano)azaarenes. The generated radical intermediates couple with 3-CCA-Cl, followed by decarboxylation to form fused chromanone derivatives .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

Coumarin-3-carboxylic acid chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has demonstrated potential in developing drugs with anticancer, anti-inflammatory, and antimicrobial properties. The compound serves as a precursor for synthesizing coumarin-3-carboxamide derivatives, which exhibit promising biological activities, including significant antimicrobial effects against various bacterial and fungal strains .

Case Study: Antimicrobial Activity

Research has shown that derivatives synthesized from this compound possess notable antibacterial properties. For instance, a study indicated that these derivatives exhibited strong activity against Acidovorax citrulli and other plant pathogenic bacteria, with effective concentrations (EC50) ranging from 26.64 μg/mL to 40.73 μg/mL . The protective effects of these compounds were found to be comparable to established bactericides like thiodiazole copper.

Biological Studies

Fluorescent Probes in Bioimaging

this compound is also employed in creating fluorescent probes for bioimaging applications. These probes are crucial for diagnostic purposes and enable researchers to visualize biological processes at the cellular level. The ability of these probes to provide real-time imaging has significant implications for understanding disease mechanisms and drug interactions .

Material Science

Synthesis of Polymers and Nanomaterials

In material science, this compound is used to synthesize polymers with specific optical properties. For example, it has been incorporated into carbon quantum dots (CQDs), which exhibit superior fluorescence characteristics and biocompatibility. These CQDs are increasingly used in biomedical applications such as drug delivery and biosensing due to their unique luminescent properties .

Comparative Data Table

Mechanism of Action

The mechanism of action of coumarin-3-carboxylic acid chloride depends on its specific application. In medicinal chemistry, it often acts as a reactive intermediate that can form covalent bonds with biological targets, such as enzymes or receptors. The formation of these covalent bonds can inhibit the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Coumarin-3-carboxylic acid: The parent compound, which is less reactive but still widely used in various applications.

Coumarin-4-carboxylic acid chloride: Another derivative with similar reactivity but different substitution patterns.

Uniqueness

Coumarin-3-carboxylic acid chloride is unique due to its high reactivity, which makes it a valuable intermediate in organic synthesis

Biological Activity

Coumarin-3-carboxylic acid chloride (3-CCA-Cl) is a derivative of coumarin known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article examines the biological activity of 3-CCA-Cl, focusing on its antibacterial properties, anticancer effects, and potential mechanisms of action, supported by data tables and relevant research findings.

Overview of this compound

This compound is synthesized from coumarin-3-carboxylic acid through chlorination. It serves as an important intermediate in medicinal chemistry, particularly for developing compounds with potential therapeutic effects against various diseases.

Antibacterial Activity

Recent studies have demonstrated that 3-CCA exhibits significant antibacterial activity against a range of plant pathogenic bacteria. The compound's efficacy was evaluated through in vitro and in vivo assays against 14 different bacterial strains.

Key Findings

- Efficacy : 3-CCA showed strong inhibitory effects with EC50 values ranging from 26.64 μg/mL to 40.73 μg/mL against pathogens such as Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas oryzae .

- Mechanism : The compound disrupts bacterial cell membranes, inhibiting motility and biofilm formation while reducing extracellular polysaccharide production .

Comparative Antibacterial Activity

| Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| Acidovorax citrulli (Ac) | 90.45 |

| Xanthomonas axonopodis | 88.45 |

| Ralstonia solanacearum | 84.39 |

| Xanthomonas oryzae | 83.76 |

| Dickeya zeae | 82.38 |

This table summarizes the inhibition rates observed for various bacterial strains when treated with 3-CCA at a concentration of 100 μg/mL.

Anticancer Activity

In addition to its antibacterial properties, coumarin derivatives, including 3-CCA-Cl, have been studied for their anticancer potential. Research indicates that several coumarin derivatives exhibit cytotoxic effects against various cancer cell lines.

Notable Studies

- Anticancer Mechanism : Coumarin derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Cell Line Studies : Lanthanide complexes of coumarin-3-carboxylic acid demonstrated antiproliferative activity against K-562 cell lines, indicating potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of coumarin derivatives is crucial for optimizing their biological activity. Variations in substituents on the coumarin ring can significantly influence their antimicrobial and anticancer properties.

Key Observations

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to prepare coumarin-3-carboxylic acid chloride from its precursor, coumarin-3-carboxylic acid?

- Methodology : The acid chloride is typically synthesized by reacting coumarin-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. After 2.5 hours of reflux, excess SOCl₂ is removed via evaporation, and the product is purified by recrystallization or vacuum distillation. Solvent choice (e.g., acetone) and stoichiometric ratios (1:3 acid-to-SOCl₂) are critical for high yields (75–92%) .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the acid chloride. Monitor reaction completion via FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .

Q. How can researchers characterize this compound and confirm its purity?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic shifts, such as the carbonyl carbon (~165–170 ppm) and aromatic protons (6.8–8.2 ppm) .

- FT-IR : Confirm the presence of the acyl chloride group (C=O stretch at ~1800 cm⁻¹) and absence of -OH or -COOH signals .

- Melting Point Analysis : Compare with literature values (e.g., 142–144°C for pure acid chloride) .

Q. What green chemistry approaches are available for synthesizing coumarin-3-carboxylic acid, a precursor to the acid chloride?

- Methodology : Replace traditional solvents with water or ethanol-water mixtures using choline chloride as a catalyst. This method achieves yields of 88–96% under mild conditions (room temperature, 1–2 hours) and reduces waste .

- Optimization Tip : Adjust the molar ratio of 2-hydroxyarylaldehydes to Meldrum’s acid (1:1.2) to minimize byproducts .

Advanced Research Questions

Q. How can contradictory data on reaction yields in solvent-free vs. aqueous media be resolved?

- Analysis : Solvent-free methods (e.g., using KH₂PO₄ or SnCl₂·2H₂O) often report higher yields (>85%) due to reduced side reactions. However, aqueous methods (e.g., choline chloride/water) offer greener profiles but may require longer reaction times or higher catalyst loads.

- Troubleshooting : Perform kinetic studies using HPLC or TLC to track intermediate formation. For example, monitor the Knoevenagel condensation step (Meldrum’s acid + aldehyde) to identify bottlenecks .

Q. What strategies improve the catalytic efficiency of this compound in functionalization reactions (e.g., amide/thiourea synthesis)?

- Methodology : Use in situ generation of the acid chloride to avoid isolation and degradation. For amides, react the acid chloride directly with amines in acetone under reflux (1–4 hours). For thioureas, first convert the acid chloride to an isothiocyanate intermediate using NH₄SCN .

- Data-Driven Design : Compare catalytic systems (e.g., Et₃N vs. K₂CO₃) using DFT calculations to predict transition states and optimize reaction pathways .

Q. How does this compound serve as a fluorescent probe for hydroxyl radical detection?

- Mechanistic Insight : The acid chloride reacts with hydroxyl radicals to form 7-OH-coumarin-3-carboxylic acid, a fluorescent product (λₑₓ = 410 nm, λₑₘ = 475 nm). Quantify radicals via fluorescence intensity calibrated against standard curves .

- Limitations : Address interference from other reactive oxygen species (e.g., peroxynitrite) by using selective quenchers or dual-probe systems .

Q. What computational tools are effective for predicting the bioactivity of coumarin-3-carboxylic acid derivatives?

- Approach : Develop 3D-QSAR models using molecular descriptors (e.g., logP, polar surface area) and docking simulations against target proteins (e.g., bacterial gyrase for antibacterial studies). Validate models with synthesized analogues and in vitro assays .

- Case Study : A 3D-QSAR model for coumarin-isoxazole sulfonamide hybrids achieved R² = 0.89, guiding the design of compounds with enhanced antibacterial activity .

Methodological Best Practices

- Troubleshooting Low Yields :

- If acid chloride formation is incomplete, increase SOCl₂ stoichiometry or reflux time.

- For side reactions during amidation, use Schlenk techniques to exclude moisture .

- Data Reproducibility :

- Safety Notes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.